molecular formula C11H10O2S B2467842 5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde CAS No. 1936721-11-7

5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde

Cat. No.: B2467842
CAS No.: 1936721-11-7
M. Wt: 206.26
InChI Key: CSRZPGWHNROEQC-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde is an organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 4-position of the benzothiophene ring

Properties

IUPAC Name

5-methoxy-2-methyl-1-benzothiophene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-5-8-9(6-12)10(13-2)3-4-11(8)14-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRZPGWHNROEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CC(=C2C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methoxy-2-methylbenzothiazole with formylating agents can yield the desired aldehyde compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methoxy-2-methyl-1-benzothiophene-4-carboxylic acid.

    Reduction: 5-Methoxy-2-methyl-1-benzothiophene-4-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methylbenzothiazole
  • 5-Methoxy-2-methylbenzofuran
  • 5-Methoxy-2-methylindole

Uniqueness

5-Methoxy-2-methyl-1-benzothiophene-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The combination of the methoxy, methyl, and aldehyde groups in the benzothiophene framework provides a unique chemical profile that can be exploited for various applications .

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